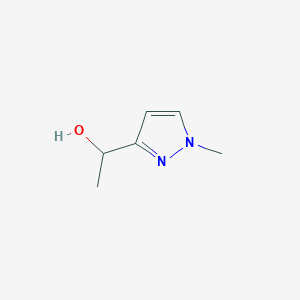
DL-2-Cyanophenylglycine
Vue d'ensemble
Description
DL-2-Cyanophenylglycine is a derivative of phenylglycine, a compound that has been studied in various contexts due to its relevance in pharmaceutical and chemical synthesis applications. While the provided papers do not directly discuss DL-2-Cyanophenylglycine, they do provide insights into the properties and transformations of similar compounds, such as DL-2-phenylglycine and its derivatives. These studies can offer indirect information about the behavior and characteristics of DL-2-Cyanophenylglycine by analogy.
Synthesis Analysis
The synthesis of DL-2-phenylglycine derivatives can be achieved through various methods. For instance, DL-2-Phenylglycine-1-14C was prepared using a modified Strecker synthesis, which is a classical method for the synthesis of amino acids . This method's adaptability suggests that similar approaches could potentially be applied to synthesize DL-2-Cyanophenylglycine.
Molecular Structure Analysis
The molecular structure of DL-phenylglycinium chloride, a related compound, has been analyzed, revealing a crystal structure consisting of alternating hydrophobic and hydrophilic zones . The structure is stabilized by a complex network of hydrogen bonds. This information can be extrapolated to hypothesize about the molecular structure of DL-2-Cyanophenylglycine, which may also exhibit specific patterns of hydrogen bonding and zonal characteristics.
Chemical Reactions Analysis
The asymmetric transformation of DL-p-hydroxyphenylglycine, a compound structurally related to DL-2-Cyanophenylglycine, has been achieved through preferential crystallization and simultaneous racemization . This process involves the selective crystallization of one enantiomer and the racemization of the other, which could be relevant for the separation of enantiomers in DL-2-Cyanophenylglycine.
Physical and Chemical Properties Analysis
The physical and chemical properties of DL-2-phenylglycine derivatives have been studied, with findings indicating that these compounds exhibit antiphlogistic, analgesic, and spasmolytic activities . The pharmacological effectiveness of these compounds can be influenced by substitutions on the phenyl ring. Although DL-2-Cyanophenylglycine is not explicitly mentioned, the impact of substituents on the phenyl ring of DL-2-phenylglycine suggests that the cyanophenyl group in DL-2-Cyanophenylglycine could also affect its physical and chemical properties in a significant way.
Applications De Recherche Scientifique
Pharmacological Efficacy : DL-2-Phenylglycine derivatives, including DL-2-Cyanophenylglycine, have shown significant pharmacological activities. For instance, DL-2-phenylglycine octyl ester exhibits antiphlogistic, analgesic, and spasmolytic activities in different animal models. The effectiveness of these compounds in antiphlogistic and analgesic applications varies depending on the specific substituents on the phenyl ring (Schulz, Sprung, & Kobow, 1990).
Enzymatic Resolution and Synthesis : The synthesis and enzymatic resolution of DL-2-phenylglycine-1-14C, closely related to DL-2-Cyanophenylglycine, have been achieved. This process involves the stereoselective enzymatic hydrolysis of its N-chloroacetyl derivative using hog kidney acylase (Billings & Sullivan, 1967).
Use in Antibiotics Production : DL-2-Phenylglycine and its derivatives are important intermediates in the production of β-lactam antibiotics like penicillins and cephalosporins. A study highlights the enzymatic production of D-p-Hydroxyphenylglycine from DL-5-substituted hydantoins as a method to obtain pure amino acids used in antibiotic synthesis (Tan Xinguo, 2009).
Analytical Chemistry Applications : DL-2-Phenylglycine and its derivatives are also useful in analytical chemistry. For example, they have been involved in the development of high-performance liquid chromatographic methods for determining certain compounds during the synthesis of phenylhydantoin, a related compound (Tambe, 1996).
Safety and Hazards
Mécanisme D'action
Target of Action
DL-2-Cyanophenylglycine is a derivative of phenylglycine . Its primary target is Lysine Specific Demethylase 1 (LSD1) . LSD1 is an enzyme that plays a crucial role in the regulation of gene expression. It removes methyl groups from lysine residues in histones, which can lead to changes in the transcriptional activity of genes .
Mode of Action
DL-2-Cyanophenylglycine acts as a reversible inhibitor of LSD1 By inhibiting LSD1, DL-2-Cyanophenylglycine can affect the methylation status of histones and thereby influence gene expression .
Biochemical Pathways
gene expression and cellular differentiation . LSD1 is known to play a role in various biological processes, including cell proliferation, differentiation, and survival . Therefore, inhibiting LSD1 could have wide-ranging effects on these processes.
Result of Action
The inhibition of LSD1 by DL-2-Cyanophenylglycine has been shown to induce the differentiation of leukemia stem cells in acute myeloid leukemia (AML) . This suggests that DL-2-Cyanophenylglycine could potentially be used as a therapeutic agent in the treatment of certain types of cancer.
Propriétés
IUPAC Name |
2-(2-cyanoanilino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-5-7-3-1-2-4-8(7)11-6-9(12)13/h1-4,11H,6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDARDDDCUWMJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70494699 | |
| Record name | N-(2-Cyanophenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70494699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DL-2-Cyanophenylglycine | |
CAS RN |
64377-71-5 | |
| Record name | N-(2-Cyanophenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70494699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[4-Hydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B3031643.png)






![2-[(1-Imidazolyl)methyl]aniline](/img/structure/B3031655.png)


